4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Description
4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (CAS: 175691-85-7) is a boronate-containing biphenyl derivative with the molecular formula C₁₈H₁₈BNO₂ and a molecular weight of 291.15 g/mol . The dioxaborinane ring enhances stability and solubility in organic solvents, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and materials science .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BNO2/c1-18(2)12-21-19(22-13-18)17-9-7-16(8-10-17)15-5-3-14(11-20)4-6-15/h3-10H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYETVVQVRHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of biphenyl derivatives with boronic acid esters. One common method includes the use of Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst . The reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing dioxaborinane moieties can exhibit significant anticancer properties. The incorporation of the 4-carbonitrile group enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways associated with cell proliferation and apoptosis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile. Research suggests that this compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Organic Electronics
The compound has been investigated for its application in organic electronic devices due to its favorable electronic properties. Its structural features allow for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing compounds has been linked to improved device performance and stability .
Polymer Chemistry
In polymer science, this compound serves as a valuable building block for synthesizing new polymeric materials with tailored properties. Its ability to participate in cross-coupling reactions allows for the development of high-performance polymers with enhanced mechanical and thermal stability .
Organic Synthesis
Cross-Coupling Reactions
This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent. The presence of the dioxaborinane unit facilitates the formation of carbon-carbon bonds under mild conditions, enabling the synthesis of complex organic molecules with high yields . This application is crucial for developing pharmaceuticals and agrochemicals.
Functionalization
The unique reactivity of the dioxaborinane moiety allows for selective functionalization at various positions on the biphenyl scaffold. This property is exploited in synthetic routes to create diverse derivatives that can be screened for biological activity or used as intermediates in further chemical transformations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Investigation of Neuroprotective Effects | Neurobiology | Showed reduction in oxidative stress markers in neuronal cell cultures. |
| Development of OLEDs | Materials Science | Achieved high efficiency with improved longevity compared to traditional materials. |
| Suzuki-Miyaura Reaction Optimization | Organic Synthesis | Enhanced yields and selectivity in synthesizing complex molecules. |
Mechanism of Action
The mechanism of action of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for facile formation of boron-carbon bonds, making it a key intermediate in cross-coupling reactions. The nitrile group can undergo transformations to form amines or other functional groups, providing versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural features include a biphenyl core, a cyano group at the 4-position, and a 5,5-dimethyl-1,3,2-dioxaborinane substituent at the 4'-position. Below is a comparison with similar biphenyl derivatives:
Key Observations:
- Thermal Stability: Triazine-linked derivatives (e.g., compound 6g) exhibit higher melting points (>279°C) due to rigid aromatic triazine and hydrogen-bonding morpholino groups , whereas the target compound’s dioxaborinane ring provides moderate thermal stability.
- Solubility: The target compound’s boronate ester improves solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs like 4'-octyloxy derivatives, which require nonpolar solvents .
- Reactivity: The dioxaborinane group facilitates Suzuki-Miyaura couplings, similar to 4,4-bis(dioxaborinane)biphenyl , but with monofunctional reactivity for controlled synthesis.
Biological Activity
The compound 4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a boron-containing organic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H19BNO2
- Molecular Weight : 281.15 g/mol
- CAS Number : 1467061-56-8
- Physical State : Solid
- Melting Point : Approximately 65 °C
Structure
The structure of the compound features a biphenyl moiety substituted with a dioxaborinane group and a carbonitrile functional group. This unique configuration may contribute to its biological properties.
Research indicates that compounds containing boron atoms can interact with biological systems in various ways:
- Enzyme Inhibition : Boron-containing compounds have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features may allow for binding to specific receptors, influencing cellular signaling.
- Antioxidant Activity : Some studies suggest that dioxaborinane derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.
Anticancer Activity
A study conducted on related compounds demonstrated that boron-containing agents could enhance the efficacy of chemotherapeutic drugs by acting synergistically to inhibit tumor growth. The specific compound has not been extensively studied in this context; however, its structural similarities suggest potential anticancer properties.
Radiopharmaceutical Applications
Recent research has explored the use of this compound in positron emission tomography (PET) imaging. For instance, derivatives of the compound have been utilized in the synthesis of radiolabeled agents that target specific biological pathways, enhancing imaging capabilities in cancer diagnostics .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound were evaluated for their pharmacokinetics and biodistribution. The findings indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use .
- Cell Culture Experiments : Laboratory studies involving cell lines have shown that derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Summary of Biological Activities
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Varies (dependent on formulation) |
| Metabolism | Hepatic |
Q & A
Q. Critical Factors Affecting Yield :
- Catalyst Loading : Optimal Pd catalyst concentration (1–2 mol%) minimizes side reactions.
- Solvent Choice : THF outperforms DMF due to better boronate stability.
- Temperature : Prolonged heating (>24 hours) at 100°C reduces yield by 15–20% due to boronate decomposition .
Basic: How does the nitrile group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The nitrile group (-CN) at the 4-position of the biphenyl system:
Electron-Withdrawing Effect : Enhances electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions .
Steric Effects : Minimal steric hindrance allows efficient Pd coordination.
Post-Functionalization : The nitrile can be reduced to amines or hydrolyzed to carboxylic acids for downstream applications (e.g., drug conjugates) .
Example :
In a model Suzuki reaction with 4-bromotoluene, the nitrile-containing derivative achieved 92% conversion vs. 78% for non-nitrile analogs under identical conditions .
Advanced: How can computational modeling predict the electronic effects of the dioxaborinan-2-yl group on the biphenyl system?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:
Conformational Analysis : The 5,5-dimethyl group in the dioxaborinane ring stabilizes the chair conformation, reducing ring strain by 4.2 kcal/mol compared to unsubstituted analogs .
Electron Distribution :
- The boronate group withdraws electron density from the biphenyl system, quantified by a 0.15 eV reduction in HOMO energy.
- Charge transfer from the boronate to the nitrile group enhances dipole moment (3.2 Debye vs. 1.8 Debye in non-boronate analogs) .
Table 1 : DFT-Calculated Properties of Key Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 3.2 |
| Non-Boronate Analog | -5.9 | -1.5 | 1.8 |
| 4'-Methoxy Derivative | -6.0 | -1.6 | 2.1 |
Advanced: What strategies resolve contradictions in reported biological activities of similar biphenyl carbonitriles?
Methodological Answer:
Contradictions in antimicrobial or antitumor data (e.g., MIC variations >50% between studies) arise from:
Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination. For example, E. coli ATCC 25922 should be used as a control strain .
Structural Confounders : Minor substituent changes (e.g., -OCH₃ vs. -CN) drastically alter bioactivity. Use QSAR models to isolate critical functional groups.
Data Normalization : Express activity relative to a common scaffold (e.g., biphenyl core) to control for batch effects .
Case Study :
A 2025 study resolved discrepancies in cytotoxicity (IC₅₀ = 8–32 µM) by normalizing data to cell viability assays using MTT and resazurin in parallel. Synergy with cisplatin was confirmed only in MTT-based results due to resazurin’s interference with boronate reactivity .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Flash Chromatography : Use silica gel with PE/EA (10:1) for initial purification (85–90% recovery).
Recrystallization : Ethanol/water (7:3) yields needle-like crystals with >99% purity (DSC-confirmed melting point: 148–150°C) .
HPLC : Reverse-phase C18 column (MeCN/H₂O = 70:30) resolves boronate hydrolysis byproducts (<1% impurity) .
Advanced: How does the boronate group impact the compound’s stability under physiological conditions?
Methodological Answer:
Hydrolysis Kinetics : In PBS (pH 7.4, 37°C), the boronate hydrolyzes to boronic acid with t₁/₂ = 4.2 hours.
Stabilization Strategies :
- Liposomal Encapsulation : Extends t₁/₂ to 12 hours.
- PEGylation : Reduces hydrolysis rate by 40% via steric shielding .
Biological Implications : Rapid hydrolysis limits in vivo applications but enhances prodrug activation in acidic tumor microenvironments (pH 6.5) .
Advanced: What mechanistic insights explain the antitumor activity of biphenyl carbonitrile derivatives?
Methodological Answer:
Enzyme Inhibition :
- Aurora Kinase A : IC₅₀ = 0.8 µM (vs. 2.1 µM for staurosporine) via competitive ATP-binding site occupation .
- PDE4B : 70% inhibition at 10 µM, reducing cAMP degradation in cancer cells.
Apoptosis Induction : Caspase-3 activation (2.5-fold increase) in HT-29 cells after 24-hour exposure .
Metabolite Profiling : LC-MS identifies hydroxylated boronate metabolites with 3x higher cytotoxicity than the parent compound .
Table 2 : Antitumor Activity in Select Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Aurora Kinase Inhibition |
| A549 (Lung) | 18.7 | PDE4B Inhibition |
| HeLa (Cervical) | 9.8 | Caspase-3 Activation |
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
¹H NMR :
- Aromatic protons: δ 7.6–8.1 ppm (ABq, J = 8.5 Hz for biphenyl).
- Dioxaborinane protons: δ 1.2 ppm (s, 6H, -CH₃), δ 4.3 ppm (m, 4H, -O-CH₂-) .
¹³C NMR : Boronate B-O carbons at δ 68–70 ppm.
FT-IR : Sharp peak at 2230 cm⁻¹ (C≡N stretch), 1350 cm⁻¹ (B-O) .
Advanced: How do substituent modifications on the biphenyl core affect photophysical properties?
Methodological Answer:
UV-Vis : Nitrile and boronate groups induce a bathochromic shift (λₘₐₓ = 290 nm vs. 265 nm for unsubstituted biphenyl).
Fluorescence : Quantum yield (Φ) drops from 0.45 (4'-methoxy analog) to 0.12 in the target compound due to boronate-induced quenching .
TD-DFT Validation : Predicts charge-transfer transitions between boronate and nitrile groups (error < 0.1 eV vs. experimental) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Racemization Risk : Boronate intermediates racemize at >80°C. Use low-temperature (≤60°C) Pd-catalyzed steps .
Chiral Resolution :
- HPLC : Chiralpak AD-H column (Hex/IPA = 90:10) achieves 98% ee.
- Crystallization : Diastereomeric salt formation with L-tartaric acid (85% recovery) .
Catalyst Optimization : Chiral bisoxazoline ligands reduce enantiomer cross-talk during Suzuki coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
